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5-Bromoimidazo[1,2-c]pyrimidine

Cat. No.: B12996011
M. Wt: 198.02 g/mol
InChI Key: HCRAJZINPXGYEV-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-c]pyrimidine (CAS 1369157-70-9) is a brominated heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a valuable chemical building block in organic synthesis and medicinal chemistry research. The bromine atom at the 5-position makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the exploration of novel chemical space. While the specific biological profile of this compound is compound-dependent, the imidazo-pyrimidine scaffold is recognized as a privileged structure in drug discovery . Related analogs have been extensively studied for a wide spectrum of pharmacological activities, including potential as protein kinase inhibitors for cancer research , and have shown antiviral, antimicrobial, and anti-inflammatory properties in scientific literature . This compound is intended for research purposes as a key intermediate in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: Signal Word: Danger

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3 B12996011 5-Bromoimidazo[1,2-c]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromoimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H

InChI Key

HCRAJZINPXGYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC=C2)Br

Origin of Product

United States

Synthesis and Chemical Properties of Imidazo 1,2 C Pyrimidine Derivatives

While specific synthetic procedures for 5-Bromoimidazo[1,2-c]pyrimidine are not extensively detailed in publicly available literature, general methods for the synthesis of the imidazo[1,2-c]pyrimidine (B1242154) core can be inferred from related structures. Typically, these syntheses involve the condensation of a substituted aminopyrimidine with an α-halocarbonyl compound.

For instance, the synthesis of benzo iosrjournals.orgchemicalbook.comimidazo[1,2-c]pyrimidine derivatives has been achieved through an aza-Graebe-Ullman reaction followed by palladium-catalyzed cross-coupling reactions. This suggests that a plausible route to this compound could involve the cyclization of a bromo-substituted aminopyrimidine with a suitable two-carbon synthon.

The chemical properties of this compound are largely dictated by the electron-deficient nature of the pyrimidine (B1678525) ring and the presence of the bromine substituent. The bromine atom is expected to be susceptible to nucleophilic substitution and to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions would allow for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the 5-position, respectively.

Chemical Reactivity and Derivatization of 5 Bromoimidazo 1,2 C Pyrimidine

Nucleophilic Substitution Reactions at the Brominated Position

The bromine atom at the C5 position of the imidazo[1,2-c]pyrimidine (B1242154) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups, particularly nitrogen and sulfur nucleophiles. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the addition-elimination mechanism characteristic of SNAr reactions. masterorganicchemistry.comlibretexts.org

The displacement of the C5-bromide with amine nucleophiles is a highly effective method for generating libraries of aminated imidazopyrimidine derivatives. While direct examples on the 5-bromo-imidazo[1,2-c]pyrimidine are not extensively documented in readily available literature, studies on closely related chloro-substituted isomers, such as 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile, provide a clear precedent for this transformation. nih.gov

In a representative study, various primary and secondary amines were reacted with the chloro-substituted imidazo[1,5-a]pyrimidine. nih.gov The reactions proceeded efficiently in polyethylene (B3416737) glycol (PEG) 400 at 120 °C, yielding the desired amino-substituted products in a short timeframe and with good to excellent yields. nih.gov This method avoids the need for an additional base and demonstrates high functional group tolerance, accommodating both aliphatic amines and less nucleophilic anilines. nih.gov The success of these reactions on a similar electron-deficient, fused pyrimidine system strongly suggests that 5-bromoimidazo[1,2-c]pyrimidine would behave similarly, allowing for the introduction of diverse amine-containing side chains.

Below is a table summarizing the results of SNAr reactions on a related chloro-imidazopyrimidine scaffold with various amines. nih.gov

EntryAmine ReagentProductYield (%)
1Pyrrolidine4-(Pyrrolidin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile87
2Piperidine4-(Piperidin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile92
3Morpholine4-(Morpholin-4-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile95
4N-Methylpiperazine4-(4-Methylpiperazin-1-yl)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile81
5Aniline4-(Phenylamino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile85
62-(Trifluoromethyl)aniline4-((2-(Trifluoromethyl)phenyl)amino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile70

Similarly, thiol-based nucleophiles are expected to displace the C5-bromine to form the corresponding thioethers, although specific examples are less common in the literature. These reactions are crucial for accessing sulfur-containing analogues with distinct physicochemical and biological properties. rsc.org

Cross-Coupling Reactions for Functional Group Diversification

Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is widely used to functionalize heterocyclic scaffolds. The reaction is typically catalyzed by a palladium(0) complex. Research on the closely related imidazo[1,2-a]pyrazine (B1224502) core demonstrates the utility of this approach. nih.gov In one study, a bromo-substituted imidazopyrazine was successfully coupled with various arylboronic acids using a tetrakis(triphenylphosphine)palladium(0) catalyst in a mixture of dioxane and aqueous sodium carbonate under microwave irradiation, affording biaryl products in good yields. nih.gov This strategy allows for the direct installation of diverse aryl and heteroaryl moieties at the brominated position, significantly expanding the accessible chemical space.

Arylboronic AcidCatalystBaseSolventConditionsYield (%)
Oxindole-5-boronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂OMicrowave, 110 °C57-86
Representative conditions for Suzuki coupling on a related bromo-imidazopyrazine scaffold. nih.gov

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide a complementary method for functionalizing aryl halides. chem-station.comwikipedia.org These reactions are particularly effective for forming C-N, C-O, and C-S bonds. The classic Ullmann reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of stoichiometric copper at high temperatures. wikipedia.org Modern protocols often use catalytic amounts of soluble copper salts with various ligands, allowing for milder reaction conditions. beilstein-journals.org

For instance, copper-catalyzed methods have been developed for the synthesis of various imidazopyrimidine and imidazopyridine systems. beilstein-journals.orgnortheastern.edu One efficient, copper-catalyzed, one-pot method for synthesizing 2-halo-substituted imidazo[1,2-a]pyrimidines involves the reaction of aminopyrimidines with haloalkynes using molecular oxygen as the oxidant. northeastern.edu While this is a synthetic route to the core rather than a derivatization, it highlights the utility of copper in mediating transformations involving these scaffolds. The Ullmann-type coupling of this compound with amines or alcohols represents a viable, albeit potentially high-temperature, alternative to palladium-catalyzed methods for generating C-N and C-O linked derivatives. wikipedia.orgorganic-chemistry.org

Oxidation and Reduction Transformations of the Imidazopyrimidine System

The imidazo[1,2-c]pyrimidine system can undergo various oxidation and reduction reactions, typically involving its substituents, which can be used to fine-tune the electronic and steric properties of the molecule.

Examples from the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) families illustrate these transformations. In one synthetic route, an ester functional group attached to the scaffold was reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). derpharmachemica.com The resulting alcohol was then oxidized to the corresponding aldehyde using 2-iodoxybenzoic acid (IBX). derpharmachemica.com In another example, a nitro group on the imidazo[1,2-a]pyridine ring was successfully reduced to an amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov Furthermore, the reduction of a nitroso group at the 3-position of a 2-phenylimidazo[1,2-a]pyrimidine (B97590) to the corresponding 3-amino product has also been reported. nih.gov These transformations demonstrate that standard oxidation and reduction protocols are well-tolerated by the core heterocyclic structure, allowing for the manipulation of peripheral functional groups.

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

An innovative and powerful strategy for diversifying pyrimidine-containing molecules involves a deconstruction-reconstruction sequence. nih.govnih.govresearchgate.net This approach enables the conversion of a pre-existing pyrimidine ring into a variety of other nitrogen-containing heterocycles, which would be difficult to access through traditional functionalization. nih.gov

The process begins by converting the pyrimidine into a more reactive N-arylpyrimidinium salt. nih.gov This salt can then be cleaved, for example with an amine like piperidine, to generate a three-carbon iminoenamine building block. nih.govresearchgate.net This key intermediate is a surrogate for a 1,3-dicarbonyl compound and can be used in a variety of classic heterocycle-forming reactions. nih.govresearchgate.net

By reacting the generated iminoenamine with different cyclization partners, chemists can reconstruct the original pyrimidine core with new substituents or "scaffold hop" to entirely different heterocyclic systems. For example, reacting the iminoenamine with guanidine (B92328) can regenerate a 2-aminopyrimidine (B69317) derivative, while reacting it with hydroxylamine (B1172632) can produce a 1,2-oxazole. nih.gov This strategy effectively leverages the stability of the pyrimidine ring as a masked three-carbon synthon, enabling late-stage diversification of complex molecules in a way that circumvents traditional multi-step de novo synthesis. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Pathways

The reactivity of the this compound scaffold is dictated by the electronic properties of the fused heterocyclic system and the nature of the substituent. While specific mechanistic studies on this particular compound are not extensively documented, its reactivity can be inferred from the well-established principles of heterocyclic chemistry and studies on analogous structures like imidazo[1,2-a]pyrimidines and other bromo-substituted pyrimidines. The primary reaction pathways anticipated for this molecule are nucleophilic aromatic substitution (SNAr) and potentially, under specific conditions, free radical reactions.

Nucleophilic Aromatic Substitution (SNAr)

The imidazo[1,2-c]pyrimidine ring system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency is particularly pronounced on the pyrimidine ring, making it susceptible to attack by nucleophiles. The bromine atom at the C5 position is a good leaving group, further predisposing the molecule to undergo nucleophilic aromatic substitution.

The generally accepted mechanism for SNAr in related pyrimidine systems proceeds via a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, C5), leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the heterocyclic ring, including the nitrogen atoms. The ability of the nitrogen atoms to accommodate the negative charge is a key factor in stabilizing this intermediate and thus facilitating the reaction.

In the second, typically fast, step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The regioselectivity of nucleophilic attack on pyrimidine and its fused analogues is well-documented, with positions C2, C4, and C6 being the most activated towards substitution due to the proximity of the ring nitrogens. In the case of this compound, the C5 position is activated by the adjacent nitrogen atoms of the pyrimidine ring.

Studies on the reactivity of related fused pyrimidine systems support the feasibility of SNAr reactions. For instance, the displacement of a halogen at a similar position in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been reported to proceed via an SNAr-type mechanism. Furthermore, research on other bromo-substituted nitrogen heterocycles demonstrates their utility as precursors for the synthesis of a variety of functionalized derivatives through nucleophilic substitution.

Free Radical Reactions

While nucleophilic substitution is the most probable reaction pathway for this compound, the potential for free radical reactions should also be considered, particularly in the presence of radical initiators or under photochemical conditions. The C-Br bond can undergo homolytic cleavage to generate an imidazo[1,2-c]pyrimidin-5-yl radical and a bromine radical.

The elucidation of the precise reaction mechanisms and pathways for this compound would ultimately require dedicated experimental studies, including kinetic analysis and the characterization of reaction intermediates. Nevertheless, the established principles of heterocyclic reactivity provide a strong foundation for predicting its chemical behavior.

Spectroscopic and Structural Characterization of 5 Bromoimidazo 1,2 C Pyrimidine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the imidazo[1,2-c]pyrimidine (B1242154) ring system, protons on the aromatic rings exhibit characteristic chemical shifts in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effects of the aromatic ring currents and electronegative nitrogen atoms.

For instance, in studies of related pyrrolo[1,2-c]pyrimidines, the proton H-2, which is adjacent to a quaternized nitrogen atom, is significantly deshielded and appears at chemical shifts as high as 9.86-9.92 ppm. researchgate.net The protons on the pyrimidine (B1678525) portion of the ring system are also found in the aromatic region. For the parent compound 5-bromopyrimidine (B23866), the two equivalent protons at positions 4 and 6 appear as a singlet at δ 8.83 ppm, while the proton at position 2 is found further downfield at δ 9.15 ppm in CDCl₃. chemicalbook.com The bromine atom at C5 induces a downfield shift on adjacent protons compared to unsubstituted pyrimidine.

Table 1: Representative ¹H NMR Chemical Shifts for 5-Bromoimidazo[1,2-c]pyrimidine Analogs

Compound Proton Solvent Chemical Shift (δ, ppm)
5-Bromopyrimidine H-2 CDCl₃ 9.15
H-4, H-6 CDCl₃ 8.83
4-(2-pyridyl)pyrimidine H-2 DMSO-d₆ 9.30

This table presents data from known analogs to predict the expected spectral features of this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms in the this compound system are influenced by their hybridization, proximity to heteroatoms (N, Br), and position within the fused aromatic system. Carbons bonded to nitrogen atoms are typically deshielded and appear at higher chemical shifts (δ > 140 ppm).

The carbon atom directly attached to the bromine (C-5) is expected to have its resonance shifted to a lower field compared to its non-brominated counterpart, though the signal may be broad or of lower intensity. In ¹³C NMR spectra of 2-chloropyridine, the quaternary carbon attached to the chlorine atom is observed as a short peak at approximately 151 ppm. youtube.com Similarly, in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, carbons C-5 and C-7 are readily identifiable in the spectrum. researchgate.net For the simpler analog 5-bromopyrimidine, the carbon atoms C-2 and C-4/C-6 appear at δ 160.7 ppm and δ 158.4 ppm, respectively, while the bromine-substituted C-5 is found at δ 120.3 ppm (in DMSO-d₆).

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Analogs

Compound Carbon Solvent Chemical Shift (δ, ppm)
5-Bromopyrimidine C-2 DMSO-d₆ 160.7
C-4, C-6 DMSO-d₆ 158.4
C-5 DMSO-d₆ 120.3
Pyrimidine C-2 CDCl₃ 158.6
C-4, C-6 CDCl₃ 156.9

This table presents data from known analogs to predict the expected spectral features of this compound.

To make unambiguous assignments of all proton and carbon signals, especially in complex fused-ring systems, advanced NMR techniques are essential.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between directly bonded and long-range coupled nuclei. HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. HMBC reveals correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons (like C-5 and the bridgehead carbons) and piecing together the molecular structure. Such experiments have been crucial for the unambiguous assignment of resonances in related pyrazolo[1,5-a]pyrimidine systems. researchgate.net

Coupling Constant Analysis: The analysis of spin-spin coupling constants (J-values) between nuclei provides valuable structural information. Proton-proton (¹H-¹H) coupling constants help determine the relative positions of protons on the aromatic rings. One-bond carbon-proton coupling constants (¹JCH) can offer insights into the hybridization and electronic environment of the C-H bond. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For this compound, the IR spectrum is expected to show a series of characteristic bands. While a specific spectrum for the title compound is not available, data from analogs like 5-bromopyrimidine and various substituted pyrimidines provide a reliable guide to the expected vibrational frequencies. researchgate.netnist.govijirset.com

Table 3: Expected IR Absorption Bands for this compound Based on Analogs

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Notes
C-H Stretching Aromatic C-H 3000 - 3150 Typically weak to medium intensity bands above 3000 cm⁻¹. researchgate.net
C=N Stretching Imine/Aromatic C=N 1650 - 1500 Strong to medium bands characteristic of the heterocyclic rings. ijirset.com
C=C Stretching Aromatic C=C 1590 - 1450 Multiple bands of varying intensity, typical for aromatic systems. researchgate.net
C-H Bending Out-of-plane aromatic C-H 900 - 675 The pattern can help determine the substitution on the rings.

This table summarizes expected IR frequencies based on data from pyrimidine and bromo-aromatic analogs.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound, MS analysis would be particularly informative due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, where two peaks of almost equal intensity appear, separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks). This signature is a definitive indicator of the presence of a single bromine atom in the molecule. The electron ionization mass spectrum of the analog 5-bromopyrimidine clearly shows this pattern, with major peaks at m/z 158 and 160. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of the compound, confirming that the observed mass corresponds to the expected combination of carbon, hydrogen, nitrogen, and bromine atoms. HRMS has been used to confirm the composition of various bromo-substituted pyrimidine derivatives in research. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to calculate the positions of individual atoms, yielding precise information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been reported, studies on closely related brominated heterocyclic systems demonstrate the power of this technique. For example, the X-ray analysis of a complex bromo-substituted spiro-pyran derivative provided detailed structural parameters, including its triclinic crystal system, P-1 space group, and specific unit cell dimensions (a = 11.8333(6) Å, b = 12.8151(6) Å, c = 17.1798(8) Å). researchgate.net Another study on a 3'-bromopyridoimidazo-rifamycin derivative confirmed the proposed structure from NMR and revealed a unique mesomeric betaine (B1666868) form in the solid state, which was critical for understanding the compound's properties. nih.gov For this compound, a crystal structure would confirm the planarity of the fused ring system and detail how the molecules pack together in the crystal lattice, influenced by potential halogen bonding or π-π stacking interactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. For the imidazo[1,2-c]pyrimidine scaffold and its derivatives, DFT calculations provide valuable insights into their geometry, electronic properties, and reactivity. While specific DFT studies on this compound are not extensively documented, research on closely related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-c]pyrimidine derivatives allows for a comprehensive understanding of the likely characteristics of the target molecule. chemicalbook.comnih.gov

Optimized Geometries and Conformational Analysis

The initial step in any DFT study involves the optimization of the molecular geometry to find the lowest energy conformation. For the parent imidazo[1,2-c]pyrimidine and its derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), have been employed to determine their optimized structures. nih.gov These calculations typically reveal a planar or near-planar fused ring system. The introduction of a bromine atom at the 5-position of the imidazo[1,2-c]pyrimidine core is not expected to significantly distort the planarity of the bicyclic system. The C-Br bond length and the bond angles around the pyrimidine ring would be key parameters determined from such an analysis. Conformational analysis would primarily be relevant for any flexible substituents attached to the core, which is not the case for the parent this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. rsc.org

In studies of imidazo[1,2-a]pyrimidine derivatives, the HOMO is typically distributed over the entire fused ring system, with significant contributions from the imidazole (B134444) and pyrimidine rings. glpbio.com The LUMO is also generally delocalized across the aromatic system. For this compound, the bromine atom, being an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO. The precise energy values and the HOMO-LUMO gap would require specific calculations, but we can infer the general trend. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular OrbitalDescription
HOMO The highest energy molecular orbital containing electrons. Its energy is an indicator of the molecule's electron-donating ability.
LUMO The lowest energy molecular orbital that is empty. Its energy reflects the molecule's electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap often correlates with higher chemical reactivity and lower kinetic stability.

Studies on related imidazo[1,2-a]pyrimidine Schiff base derivatives have shown HOMO energy levels around -5.6 eV and LUMO energy levels around -2.4 eV, resulting in an energy gap of approximately 3.2 eV. glpbio.com These values provide a reasonable estimate for the electronic properties of the imidazo[1,2-c]pyrimidine scaffold.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For imidazo[1,2-c]pyrimidine azo-dyes, MEP maps show that the most negative potential is typically located around the nitrogen atoms of the pyrimidine and imidazole rings, indicating these are the primary sites for electrophilic attack. nih.gov The hydrogen atoms attached to the carbon framework generally exhibit positive electrostatic potential. In this compound, the electronegative bromine atom would create a region of positive potential (a σ-hole) on its outer surface, making it a potential site for halogen bonding interactions. The nitrogen atoms in the heterocyclic rings would remain the most electron-rich centers.

Quantum Theory of Atoms in Molecules (QTAIM) and Related Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions. Analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) reveals the nature of the chemical bonds.

In studies of imidazo[1,2-a]pyrimidine derivatives, QTAIM analysis has been used to characterize the covalent bonds within the ring system and to study non-covalent interactions. chemicalbook.com For this compound, QTAIM would be particularly useful for characterizing the C-Br bond and for identifying any intramolecular hydrogen bonds or other weak interactions that contribute to the stability of the molecule. The topological properties at the BCPs, such as the electron density and its Laplacian, would provide quantitative measures of the bond strengths and types.

Prediction of Spectroscopic Parameters (Theoretical NMR/IR)

DFT calculations can be used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Theoretical ¹H and ¹³C NMR chemical shifts for imidazo[1,2-a]pyrimidine derivatives have been calculated using the Gauge-Including Atomic Orbital (GIAO) method and have shown good agreement with experimental spectra. glpbio.com For this compound, the bromine substituent would be expected to have a notable effect on the chemical shifts of the adjacent protons and carbon atoms. Similarly, theoretical IR spectra can be computed to identify the characteristic vibrational modes of the molecule, including the stretching and bending frequencies of the C-H, C=N, and C=C bonds, as well as the C-Br stretching frequency.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction of potential drug candidates.

Derivatives of the imidazo[1,2-c]pyrimidine and the closely related imidazo[1,2-a]pyrimidine scaffolds have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various biological targets. For instance, imidazo[1,2-a]pyrimidine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease and the human angiotensin-converting enzyme 2 (ACE2). chemicalbook.comchemicalbook.com These studies have revealed that the imidazopyrimidine core can form key hydrogen bonding and hydrophobic interactions within the active sites of these proteins.

Target ProteinPotential Interaction of Imidazo[1,2-c]pyrimidine Scaffold
KinasesThe nitrogen atoms can form hydrogen bonds with hinge region residues in the ATP-binding site.
ProteasesThe planar aromatic system can engage in hydrophobic and π-π stacking interactions with active site residues.
Viral ProteinsThe heterocyclic core can interact with key amino acids involved in viral replication or entry.

Analysis of Binding Modes and Interaction Profiles

Computational docking is a primary method used to predict the binding orientation of a ligand within the active site of a protein. For derivatives of the imidazo[1,2-c]pyrimidine scaffold, docking studies help elucidate how the molecule interacts with its biological target, such as a protein kinase. nih.gov Programs like AutoDock are employed to simulate the docking process, generating various possible binding poses and scoring them based on energy calculations. nih.gov

The analysis of these docked poses reveals detailed interaction profiles. Key interactions typically investigated include:

Hydrogen Bonds: The nitrogen atoms within the imidazo[1,2-c]pyrimidine core and various substituents can act as hydrogen bond acceptors or donors, forming critical anchor points with amino acid residues in the target's binding pocket.

Hydrophobic Interactions: The aromatic rings of the scaffold can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Stacking and Pi-Cation Interactions: The electron-rich aromatic system of the molecule can interact favorably with aromatic amino acid side chains (like phenylalanine, tyrosine, tryptophan) or positively charged residues.

These computational analyses provide a structural hypothesis for the compound's mechanism of action. For instance, in studies of related imidazo[1,2-a]pyrimidine derivatives targeting the human angiotensin-converting enzyme 2 (hACE2), molecular modeling showed significant binding affinities, which were attributed to specific interactions within the protein's active site. nih.gov

Table 1: Example of Predicted Binding Interactions for a this compound Derivative This table is a hypothetical representation based on typical computational study outputs.

Interaction TypeInteracting Ligand Atom/GroupInteracting Protein ResidueDistance (Å)
Hydrogen BondN1 (Imidazo ring)ASN-842.9
Hydrogen BondN-H (Substituent)GLU-121 (Backbone C=O)3.1
HydrophobicBromo-phenyl moietyLEU-25, VAL-78N/A
Pi-Pi StackingPyrimidine RingPHE-1503.8

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. Computational modeling is integral to modern SAR, as it helps rationalize observed activity data. By comparing a series of related compounds, researchers can determine how changes in chemical structure—such as the addition, removal, or modification of a functional group—affect the interaction with a biological target and, consequently, the biological activity. nih.gov

For the imidazo[1,2-c]pyrimidine scaffold, SAR studies have been crucial. For example, research on 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives identified potent and highly selective inhibitors of ZAP-70 kinase, a protein involved in the immune response. nih.gov In such studies, the bromine atom at the 5-position would be one of many substituents tested. Computational models would then be used to explain why a bromine atom at that position might lead to higher or lower activity compared to other groups like chlorine, methyl, or hydrogen. The models could reveal that the size and electronegativity of the bromine atom allow for an optimal fit or a key interaction within a specific sub-pocket of the ZAP-70 binding site, a finding that would be difficult to discern without visualization. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that formalizes SAR by creating a mathematical model to correlate the chemical structure of a compound with its biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. japsonline.com

A QSAR study involves several key steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These can describe various properties, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., molecular connectivity indices). nih.gov

Physicochemical descriptors: Such as logP (hydrophobicity), molar refractivity (steric properties), and dipole moment. nih.govkoreascience.kr

Quantum-chemical descriptors: Derived from quantum mechanics calculations. koreascience.kr

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning approaches like the k-Nearest Neighbor (kNN) method, are used to build an equation that links the descriptors to the biological activity. nih.govjapsonline.com Genetic algorithms are often used to select the most relevant descriptors for the model. japsonline.com

Validation: The model's predictive power is rigorously tested. This includes internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation using a test set of compounds not used in model creation (yielding an R² value). nih.govjapsonline.com A robust QSAR model will have high values for both q² and R², indicating good internal consistency and external predictivity. nih.gov

Table 2: Typical Statistical Parameters for a QSAR Model This table illustrates common metrics used to validate a QSAR model.

ParameterDescriptionTypical Value for a Good Model
NNumber of compounds in the training set> 20
Coefficient of determination (goodness of fit)> 0.6
Cross-validated R² (internal predictivity)> 0.5
R²_testR² for the external test set (external predictivity)> 0.6
RMSERoot Mean Square ErrorLow value

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic-level movements of a molecule and its environment over time by solving Newton's equations of motion. nih.gov For a compound like this compound complexed with its protein target, an MD simulation can reveal:

Conformational Stability: By tracking the root-mean-square deviation (rmsd) of the ligand and protein atoms over the course of the simulation (often spanning hundreds of nanoseconds), researchers can assess whether the binding pose predicted by docking is stable. nih.gov

Flexibility and Dynamic Interactions: MD shows how the ligand and protein residues move and adjust to each other, revealing the flexibility of certain regions and the transient nature of some interactions (e.g., water-bridged hydrogen bonds).

Identification of Key Conformational States: Analysis of the simulation trajectory can identify distinct, stable conformations or substates that the complex adopts. This can be achieved through techniques like cluster analysis, which groups similar structures from the simulation together. nih.gov

These simulations, often performed with software suites like AMBER, provide a deeper understanding of the energetic and entropic factors governing molecular recognition, complementing the insights from static docking and QSAR models. nih.gov

Conclusion

Classical Approaches to Imidazo[1,2-c]pyrimidine Core Construction

The foundational imidazo[1,2-c]pyrimidine scaffold can be assembled through several established synthetic routes. These classical methods primarily involve the formation of the fused bicyclic system from pyrimidine (B1678525) precursors or through condensation reactions with halogenated intermediates.

Cyclization Reactions from Pyrimidine Precursors

A prominent method for constructing the imidazo[1,2-a]pyrimidine (B1208166) core, a related and well-studied scaffold, is the Chichibabin reaction. nih.gov This reaction typically involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov While this method is a cornerstone for imidazo[1,2-a]pyrimidines, the principles of cyclization of an amino-pyrimidine with a suitable dielectrophilic partner are fundamental to the synthesis of the isomeric imidazo[1,2-c]pyrimidine system as well. The reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides has been shown to form the imidazo[1,2-a]pyrimidine core. nih.gov

Another approach involves a three-component, one-pot condensation reaction. For instance, the reaction of 2-aminopyrimidine with aldehydes and isonitriles can yield 3-amino-imidazo[1,2-a]pyrimidines. sci-hub.se This method proceeds through the formation of an iminium species, which is then attacked by the isonitrile, followed by a 5-endo-dig cyclization and subsequent rearomatization to form the bicyclic product. sci-hub.se

Condensation Reactions Involving Halogenated Intermediates

The synthesis of derivatives of the imidazo[1,2-c]pyrimidine system has been described starting from halogenated pyrimidines. For example, a novel series of 5-bromo-pyrimidine derivatives were synthesized through multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine. nih.gov This highlights the use of a pre-brominated pyrimidine core which can then be further elaborated.

The synthesis of specific imidazo[1,2-c]pyrimidine nucleoside analogues also utilizes halogenated intermediates. In one instance, the condensation of trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one with a protected arabinofuranosyl chloride derivative was a key step. nih.gov This was followed by further modifications, including dehalogenation and amination, to yield the target nucleoside analogues. nih.gov

Targeted Bromination Strategies

Direct bromination of the pre-formed imidazo[1,2-c]pyrimidine core or tandem reactions that combine cyclization with bromination offer more direct routes to this compound.

Selective Bromination of Imidazopyrimidine Cores

The selective bromination of the imidazo[1,2-a]pyridine (B132010) scaffold, a close structural relative, has been extensively studied and provides insights into potential strategies for the imidazo[1,2-c]pyrimidine system. Various brominating agents and conditions have been developed for the regioselective bromination of imidazo[1,2-a]pyridines. For instance, N-bromosuccinimide (NBS) is a common reagent for this transformation. Other methods include the use of CBr4 promoted by NaOH for the C3-bromination of imidazo[1,2-α]pyridines. eurekaselect.com Metal-free approaches using sodium bromite (B1237846) (NaBrO2) under acidic conditions have also been reported for the C3-bromination of imidazo[1,2-a]pyridines. researchgate.net

Furthermore, the bromination of pyrimidine and purine (B94841) nucleosides at specific positions has been achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in aprotic solvents, with the efficiency of the reaction sometimes enhanced by the addition of Lewis acids. nih.gov This reagent has been shown to effectively brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position. nih.gov

Tandem Cyclization and Bromination Routes

One-pot methodologies that combine the construction of the heterocyclic core with a halogenation step represent an efficient synthetic strategy. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, a one-pot, three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides has been developed. nih.gov This reaction proceeds through a cyclocondensation followed by an oxidative halogenation using a combination of a sodium halide and potassium persulfate (K2S2O8). nih.gov This approach allows for the direct synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov Such tandem strategies could potentially be adapted for the synthesis of this compound.

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly processes. For the synthesis of imidazo[1,2-a]pyrimidines, green chemistry approaches have been explored. mdpi.com One such method utilizes gold nanoparticles as a catalyst for the reaction between aryl ketones and 2-aminopyrimidine in a green solvent, leading to high yields of 2-aryl-substituted imidazo[1,2-a]pyrimidines under mild conditions. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. A rapid, three-step microwave-assisted synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines has been reported with good to excellent yields. byu.edu The use of microwave irradiation significantly reduces reaction times. byu.edu Another example is the microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors, which proceeds in short reaction times with excellent yields. researchgate.net

Furthermore, the use of sustainable catalysts is gaining traction. For instance, fruit juice from Indian gooseberry (Phyllanthus emblica), which is rich in organic acids, has been used as an environmentally benign catalyst for the one-pot, solvent-free synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives. nih.gov These advanced and sustainable methodologies offer promising avenues for the efficient and eco-friendly synthesis of this compound and its derivatives.

Transition-Metal-Catalyzed Approaches to Carbon-Bromine Bond Formation

The synthesis of pyrimidine-based compounds has been significantly advanced by the use of transition-metal catalysts. nih.gov These methods offer efficient and selective pathways for forming key bonds in the heterocyclic structure. researchgate.net Although direct transition-metal-catalyzed C-H bromination of the imidazo[1,2-c]pyrimidine core is not extensively documented, analogous transformations on related scaffolds provide insight into potential strategies. A primary application involves the coupling of pre-brominated precursors or the construction of the heterocyclic ring system using metal catalysts.

Copper-catalyzed reactions, in particular, have shown significant utility. For instance, an efficient method for the C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors—a closely related fused pyrimidine system—has been developed using a Copper(I) iodide (CuI) catalyst with a carbazole-based ligand. researchgate.net This Ullmann-type coupling proceeds efficiently under microwave heating. researchgate.net Furthermore, copper has been employed in the synthesis of complex glycohybrids derived from pyrazolo[1,5-a]pyrimidines, showcasing its versatility in building intricate molecular architectures. nih.gov

Other transition metals have also been utilized for the synthesis of the broader pyrimidine family. Zirconocene-based complexes have been found to catalyze the [2+2+2] cycloaddition of diynes and nitriles to form substituted pyrimidines. nih.gov Similarly, catalysts based on ruthenium and iron are predominant in multicomponent syntheses of pyridines and related heterocycles, suggesting their potential applicability to imidazopyrimidine systems. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Fused Pyrimidines

Catalyst System Substrates Product Type Key Features
CuI / Carbazole Ligand 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine + Amines 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines Efficient Ullmann-type coupling; broad substrate scope for various amines. researchgate.net
CuSO₄ / Na-Ascorbate Propargylated pyrazolo[1,5-a]pyrimidines + Azidoglycosides Triazole-linked pyrazolo[1,5-a]pyrimidine glycohybrids Microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
Zirconocene Complex 1,4-Bis(trimethylsilyl)-1,3-diyne + Nitrile Substituted Pyrimidines Catalyzes [2+2+2] cycloaddition to form the pyrimidine ring. nih.gov

Metal-Free Synthetic Protocols for Imidazopyridines and Related Scaffolds

In response to the need for more sustainable and cost-effective synthesis, numerous metal-free protocols have been developed for imidazopyridines and related scaffolds. nih.gov These methods avoid potential contamination of the final products with trace metals, which is particularly crucial in medicinal chemistry. rsc.org

One prominent metal-free approach involves the use of molecular iodine as a catalyst. Iodine can promote the reaction between 2-aminopyridines, ketones, and other components to form functionalized imidazopyridines. nih.govnih.gov For example, a three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids proceeds in the presence of a catalytic amount of iodine in DMSO to yield pyrimidine-linked imidazopyridines. nih.govacs.org Cascade reactions involving a Michael addition followed by intramolecular cycloaddition and dehydration have also been achieved under metal-free conditions to produce benzo nih.govresearchgate.netimidazo[1,2-a]pyridines. rsc.org

Completely catalyst-free conditions have also been reported. The condensation of 2-aminopyridine (B139424) with reagents like ethyl bromopyruvate can proceed by simply refluxing in ethanol (B145695) to form the imidazo[1,2-a]pyridine core. nih.govacs.org Furthermore, the synthesis of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines has been accomplished using a Brønsted acidic ionic liquid as a recyclable, metal-free catalyst under solvent-free conditions. rsc.org

Multicomponent Reactions (MCRs) for Imidazopyrimidine Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy.

Several MCRs have been developed for the synthesis of imidazopyrimidine derivatives and related structures. A notable example is the iodine-catalyzed, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids, which creates highly fluorescent pyrimidine-linked imidazopyridines. nih.govacs.org This process involves a C-H oxidation followed by the formation of one C-C and two C-N bonds in a single pot. nih.gov

The synthesis of other fused pyrimidine systems also heavily relies on MCRs. For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be synthesized via a three-component condensation of an aromatic aldehyde, urea (B33335) (or thiourea), and barbituric acid under solvent-free microwave conditions using L-proline as an organocatalyst. researchgate.net Similarly, pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives are accessible through a facile MCR. researchgate.net A sequential two-step, one-pot MCR has also been reported for synthesizing complex imidazoles attached to an imidazo[1,2-a]pyrimidine core, utilizing microwave irradiation to drive the reaction. nih.gov

Green Chemistry Principles in Imidazopyrimidine Synthesis

The adoption of green chemistry principles is a driving force in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. mdpi.com The synthesis of imidazopyrimidines has benefited significantly from these principles, with innovations in solvent choice, energy sources, and reaction design. nih.gov

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. Solvent-free reactions, also known as solid-state or neat reactions, can lead to improved yields, shorter reaction times, and simplified work-up procedures. The synthesis of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines has been achieved via a one-pot reaction under solvent-free conditions using a reusable heterogeneous catalyst. elsevierpure.com Similarly, various pyrimidine derivatives can be synthesized through three-component reactions without any solvent, often catalyzed by an organocatalyst like L-proline or a solid acid catalyst. researchgate.netnih.gov The bromination of some heterocyclic precursors has also been accomplished under solvent-free conditions using an ionic liquid as the brominating agent. asianpubs.org

Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been successfully promoted by ultrasound irradiation in water, highlighting a doubly green approach. eurjchem.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, often from hours to minutes, along with improved yields and product purity. nih.govasianpubs.org

The synthesis of the imidazo[1,2-a]pyrimidin-5(8H)-one core has been efficiently achieved through microwave-assisted cyclocondensation. nih.gov This method can be followed by subsequent functionalization, such as bromination, to access a variety of derivatives. nih.gov Microwave heating has also been instrumental in transition-metal-catalyzed reactions, such as the copper-catalyzed amination of 3-bromopyrazolo[1,5-a]pyrimidines, where it reduces the reaction time to just one hour. researchgate.net MCRs are also frequently accelerated by microwave energy, as seen in the one-pot synthesis of novel imidazo[1,2-a]pyrimidine-imidazole hybrids. nih.gov A comparative study on the synthesis of pyrazolo[1,5-a]pyrimidines showed that microwave irradiation was superior to conventional heating, significantly shortening reaction times. byu.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Product Type Method Reaction Time Yield Reference
Pyrimido[4,5-d]pyrimidine Conventional Heating (80-90°C) 2-3 hours 18-29% researchgate.net
Pyrimido[4,5-d]pyrimidine Microwave (450 W) 8-15 minutes 79-92% researchgate.net
Pyrazolo[1,5-a]pyrimidine glycohybrids Conventional Heating (Oil Bath) Longer (not specified) Lower (not specified) nih.gov
Pyrazolo[1,5-a]pyrimidine glycohybrids Microwave (100 W) 20 minutes up to 98% nih.gov
3,5-bis-aminated pyrazolo[1,5-a]pyrimidines Microwave (Cu-catalyzed) 1 hour 60-93% researchgate.net

Ultrasonic irradiation provides an alternative energy source that promotes chemical reactions through acoustic cavitation. This phenomenon creates localized high-pressure and high-temperature spots, accelerating reaction rates. nih.gov This technique has been successfully applied to the synthesis of fused pyrimidine systems, often resulting in shorter reaction times, mild conditions, and excellent yields compared to conventional heating. researchgate.netnih.gov

The synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been efficiently achieved via cyclocondensation reactions promoted by ultrasound. researchgate.netresearchgate.net For example, the reaction of β-enaminones with 5-amino-1,2,4-triazole in acetic acid required only 5-17 minutes under ultrasonic irradiation, a significant improvement over traditional thermal methods. researchgate.netnih.gov This approach is particularly noted for being an efficient alternative for performing [3+3] cyclocondensation reactions in the synthesis of pyrimidine-fused heterocycles. nih.gov

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Product Type Method Reaction Time Yield Reference
7-aryl-1,2,4-triazolo[1,5-a]pyrimidines Conventional Heating (Reflux) 16 hours 73-96% researchgate.net
7-aryl-1,2,4-triazolo[1,5-a]pyrimidines Ultrasound (99°C) 5-17 minutes 65-96% researchgate.net
Pyrazolo[1,5-a]pyrimidines Conventional Heating (75°C) 5 minutes 62-95% researchgate.net
Pyrazolo[1,5-a]pyrimidines Ultrasound (75°C) 5 minutes 61-98% researchgate.net
Catalytic Systems in Environmentally Conscious Synthesis

The synthesis of imidazopyrimidine scaffolds, including derivatives like this compound, has increasingly moved towards environmentally conscious methods. These "green" approaches prioritize the use of less hazardous solvents, reusable catalysts, and energy-efficient conditions to minimize environmental impact. Key catalytic systems employed in the synthesis of related imidazopyrimidine structures, which serve as models for the target compound, include microwave-assisted synthesis, solid-supported acid catalysts, and nanocatalysts.

Microwave-assisted organic synthesis has emerged as a significant green technology, capable of dramatically reducing reaction times, improving yields, and minimizing the formation of by-products. nih.gov For instance, the synthesis of imine derivatives of imidazo[1,2-a]pyrimidine has been successfully achieved with moderate to good yields (60-85%) in 40–120 minutes using 200 W microwave irradiation. nih.gov This method offers a substantial improvement over conventional heating.

Heterogeneous and reusable catalysts are cornerstones of green chemistry. Bone char, a biowaste material, can be modified with chlorosulfonic acid to create a robust, eco-friendly solid acid biocatalyst. nih.gov This type of catalyst has proven effective in the synthesis of pyrimidine-5-carbonitrile derivatives and can be recovered by simple filtration and reused multiple times without a significant drop in its catalytic efficiency. nih.gov Similarly, gold nanoparticles have been utilized as a highly active catalyst for synthesizing imidazo[1,2-a]pyrimidines in green solvents, highlighting features such as mild reaction conditions and high yields. mdpi.com

The table below summarizes various environmentally friendly catalytic systems used for the synthesis of related pyrimidine and imidazopyrimidine structures, providing a framework for the development of green protocols for this compound.

Table 1: Environmentally Conscious Catalytic Systems for Imidazopyrimidine Synthesis

Catalyst System Reaction/Synthesis Key Advantages Source(s)
Microwave Irradiation Synthesis of imine-bearing imidazo[1,2-a]pyrimidine derivatives. Reduced reaction times (40-120 min), good yields (60-85%), fewer by-products. nih.gov
Bone Char-nPrN-SO₃H Synthesis of pyrimidine-5-carbonitrile derivatives. Utilizes biowaste, reusable, eco-friendly solid acid catalyst. nih.gov
Gold Nanoparticles Synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines. Mild conditions, use of green solvents, high catalytic activity and yields. mdpi.com
Copper(I) Catalysis (Click Chemistry) Synthesis of triazole-linked pyrazolo[1,5-a]pyrimidine glycohybrids. High efficiency and yields (up to 98%) under microwave conditions. nih.gov
Zeolite E4a Regioselective synthesis of 2,3-dihydro-1H-1,5-benzodiazepines. Simple, inexpensive, high yield, and environmentally friendly. researchgate.net

Retrosynthetic Analysis Considerations for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a viable synthetic route. For this compound, the analysis involves key disconnections of the fused heterocyclic system.

The imidazo[1,2-c]pyrimidine core consists of a pyrimidine ring fused with an imidazole (B134444) ring. The most logical retrosynthetic disconnection is at the N1-C2 and C3-N8 bonds of the imidazole portion, which relates back to a substituted aminopyrimidine precursor. This is a common strategy for building fused nitrogen-containing heterocycles.

Proposed Retrosynthetic Pathway:

Disconnection of the Imidazole Ring: The target molecule, This compound (I) , can be disconnected across the N1-C2 and C3-N8 bonds. This strategy is based on the well-established Chichibabin reaction for imidazo-fused heterocycles, which typically involves the condensation of an amino-azacycle with an α-halocarbonyl compound or its equivalent. nih.gov

Identification of Key Precursors: This disconnection leads to two key synthons: a 4-amino-5-bromopyrimidine (B111901) derivative (II) and a two-carbon electrophilic synthon, such as bromoacetaldehyde (B98955) or a protected equivalent (III) .

Synthesis of the Pyrimidine Precursor: The crucial starting material is the 4-amino-5-bromopyrimidine (II) . A practical approach to this intermediate begins with a more readily available material, such as 5-bromo-2,4-dichloropyrimidine (B17362) (IV) . Research has demonstrated the synthesis of various 5-bromo-pyrimidine derivatives starting from this compound. nih.gov Selective nucleophilic substitution at the C4 position of (IV) with ammonia (B1221849) or a protected amine source would yield a 4-amino-2-chloro-5-bromopyrimidine intermediate. Subsequent reduction or displacement of the C2-chloro group would provide the desired 4-amino-5-bromopyrimidine (II) .

This analysis provides a logical and feasible pathway for the synthesis of this compound, starting from commercially available pyrimidine derivatives.

Biological Activity and Molecular Mechanisms of Imidazo 1,2 C Pyrimidine Scaffolds

Enzyme and Receptor Interaction Profiling

Derivatives of the imidazo[1,2-c]pyrimidine (B1242154) scaffold have been investigated for their interactions with various enzymes and receptors, revealing a capacity for potent and selective binding. A notable example is the study of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives, which have been identified as potent and highly selective inhibitors of Zeta-associated protein of 70 kDa (ZAP-70), a spleen tyrosine kinase (Syk) family kinase. nih.gov This highlights the significance of substitution at the 5-position in directing the interaction with specific kinase targets.

Furthermore, related fused heterocyclic systems like pyrazolo-triazolo-pyrimidines have been shown to act as antagonists for human adenosine (B11128) receptors. nih.gov The pattern of substitution on the core scaffold dictates the affinity and selectivity for different receptor subtypes (A1, A2A, A2B, and A3). nih.gov While direct receptor binding studies for 5-Bromoimidazo[1,2-c]pyrimidine are not extensively documented, the known interactions of the core scaffold suggest its potential to engage with a range of biological targets, with the bromine atom at the 5-position likely influencing binding affinity and selectivity through steric and electronic effects.

Modulation of Cellular Functions and Signaling Pathways

The interaction of imidazo[1,2-c]pyrimidine derivatives with enzymes and receptors translates into the modulation of various cellular functions and signaling pathways. The de novo synthesis of pyrimidines itself is intricately linked with signal transduction pathways that control cell growth, differentiation, and death. nih.gov Key enzymes in this pathway are regulated by growth-factor-stimulated signaling cascades, indicating that compounds targeting pyrimidine (B1678525) metabolism or mimicking its structure can have profound effects on cellular behavior. nih.gov

For instance, the inhibition of ZAP-70 by 5-substituted imidazo[1,2-c]pyrimidine derivatives directly impacts T-cell receptor signaling, a critical pathway in the immune response. nih.gov This suggests a potential role for such compounds in modulating immune-related cellular functions. Additionally, related imidazo[1,2-a]pyridine (B132010) compounds have been shown to inhibit the AKT/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism. researchgate.net The inhibition of this pathway can lead to cell cycle arrest and apoptosis. researchgate.net Given the structural similarities, it is plausible that this compound could also influence these fundamental cellular signaling networks.

Inhibitory Activity Studies on Molecular Targets

The imidazo[1,2-c]pyrimidine scaffold has served as a foundation for the development of inhibitors against a variety of molecular targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Target Identification and Inhibition (e.g., AXL, c-MET, KSP, Aurora-A, EGFR, ZAP-70, CDK, PI3K/mTOR)

Research has demonstrated that imidazo[1,2-c]pyrimidine and its analogs can inhibit a range of kinases. One of the most prominent examples is the potent and selective inhibition of ZAP-70 by 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives. nih.gov In these studies, a specific derivative demonstrated excellent inhibition of ZAP-70 with high selectivity over the structurally related Syk kinase. nih.gov This underscores the potential of the 5-substituted imidazo[1,2-c]pyrimidine scaffold in designing selective kinase inhibitors.

Furthermore, the broader class of imidazo-fused pyrimidines has shown activity against several other kinases. For instance, benzo nih.govnih.govimidazo[1,2-c]pyrimidine derivatives have been synthesized and evaluated as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers. nih.gov One compound from this series exhibited good activity against both wild-type and a crizotinib-resistant mutant of ALK. nih.gov

Kinase TargetImidazo[1,2-c]pyrimidine DerivativeKey Findings
ZAP-70 5-Benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamidesPotent and highly selective inhibition. nih.gov
ALK Benzo nih.govnih.govimidazo[1,2-c]pyrimidinesGood activity against wild-type and crizotinib-resistant L1196M mutant. nih.gov

Investigations into Antimicrobial Properties

The antimicrobial potential of the imidazo[1,2-c]pyrimidine scaffold has been explored, with several studies reporting on the synthesis and evaluation of its derivatives against various microbial pathogens. For instance, novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, which share a related core structure, have demonstrated significant antibacterial activity. nih.gov Certain compounds in this series exhibited excellent activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, S. pyogenes) bacteria. nih.gov

Similarly, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are isomeric to imidazo[1,2-c]pyrimidines, have also revealed potent antimicrobial activity. nih.gov The nature and position of substituents on the heterocyclic core were found to be critical for the observed antibacterial and antifungal effects. nih.gov

Although direct testing of this compound against a panel of microbes has not been specifically reported, the known antimicrobial activity of the broader imidazo[1,2-c]pyrimidine family suggests that this compound could possess similar properties. The presence of a halogen, such as bromine, is a common feature in many antimicrobial agents and could potentially enhance the activity of the parent scaffold. However, some imidazo[1,2-c]pyrimidine nucleoside analogues did not exhibit significant antimicrobial activity in vitro. nih.gov

Microbial StrainRelated Imidazo[1,2-c]pyrimidine DerivativeObserved Activity
E. coli5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazonesExcellent antibacterial activity. nih.gov
S. aureus5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazonesExcellent antibacterial activity. nih.gov
P. aeruginosa5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazonesExcellent antibacterial activity. nih.gov
S. pyogenes5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazonesExcellent antibacterial activity. nih.gov

Studies on Apoptosis Induction Pathways

The ability of imidazo[1,2-c]pyrimidine derivatives to induce apoptosis, or programmed cell death, is a key area of investigation, particularly in the context of cancer research. The modulation of signaling pathways, such as the AKT/mTOR pathway by related imidazo[1,2-a]pyridines, is directly linked to the induction of apoptosis. researchgate.net Inhibition of this pathway can lead to an increase in the expression of pro-apoptotic proteins.

Studies on other pyrimidine-containing compounds, such as spiroaminopyrimidine analogues, have shown that they can induce apoptosis in leukemia cells by down-regulating the expression of BIRC5, the gene encoding the anti-apoptotic protein survivin. nih.gov This leads to an increase in the sub-G1 cell population, a hallmark of apoptosis. nih.gov

While specific studies on the apoptosis-inducing effects of this compound are yet to be published, the known pro-apoptotic activities of the parent scaffold and its analogs suggest that it could trigger cell death through similar mechanisms. The substitution at the 5-position would likely play a role in the potency and specificity of this effect.

Research into Antioxidant Activity

The antioxidant potential of heterocyclic compounds is of significant interest due to the role of oxidative stress in various diseases. While direct antioxidant studies on this compound are limited, research on related pyrimidine derivatives has shown promising results. For example, novel pyrano[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antioxidant activity. nih.gov

The antioxidant capacity of these compounds is influenced by the nature of the substituents on the pyrimidine ring. nih.gov Although the specific contribution of a bromo-substituent at the 5-position of an imidazo[1,2-c]pyrimidine core to its antioxidant activity has not been determined, the general ability of pyrimidine-based structures to act as antioxidants suggests that this compound could also exhibit such properties. Further experimental evaluation is needed to confirm and quantify this potential.

Applications of 5 Bromoimidazo 1,2 C Pyrimidine As a Synthetic Intermediate

Building Block for Novel Fused Heterocyclic Systems

The carbon-bromine bond at the C5-position of 5-Bromoimidazo[1,2-c]pyrimidine is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the annulation of additional rings onto the core structure, leading to the creation of novel and complex fused heterocyclic systems.

One of the most powerful methods in this context is the Suzuki-Miyaura cross-coupling reaction . This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. By using bifunctional coupling partners, chemists can initiate a cascade of reactions leading to the formation of new rings. For instance, coupling this compound with a suitably substituted arylboronic acid can be the initial step in a sequence to build larger, polycyclic aromatic systems. The general applicability of the Suzuki reaction to bromo-substituted nitrogen heterocycles is well-documented, providing a reliable pathway for elaborating the imidazo[1,2-c]pyrimidine (B1242154) core nih.govrsc.org.

Another key transformation is the Heck reaction , which couples the aryl bromide with an alkene. Intramolecular Heck reactions are particularly powerful for forging new rings, allowing for the synthesis of diverse carbocyclic and heterocyclic structures fused to the initial scaffold. While specific examples starting from this compound are not prevalent in readily available literature, the principles of the intramolecular Heck reaction are broadly applicable to such systems for creating fused rings of various sizes nih.gov.

Furthermore, Buchwald-Hartwig amination provides a route to fuse nitrogen-containing rings. This reaction couples the aryl bromide with an amine. If an amine with a second reactive site is used, a subsequent cyclization can lead to the formation of fused systems such as triazolopyrimidines or other nitrogen-rich heterocycles wikipedia.orglibretexts.orgorganic-chemistry.org. The synthesis of various fused pyrimidines, like pyrazolopyrimidines and triazolopyrimidines, often relies on the strategic functionalization of a pyrimidine (B1678525) core, for which a bromo-substituent is an ideal starting point nih.gov.

The table below summarizes the potential palladium-catalyzed reactions for building fused systems from this compound.

Reaction TypeCoupling PartnerPotential Fused SystemCatalyst/Ligand System (General)
Suzuki-MiyauraArylboronic acid with ortho-functional groupPolycyclic aromatic heterocyclesPd(PPh₃)₄, PdCl₂(dppf)
Heck (Intramolecular)Tethered AlkeneFused Carbocycles/HeterocyclesPd(OAc)₂, P(o-tol)₃
Buchwald-HartwigAmine with a second nucleophilic siteFused Nitrogen Heterocycles (e.g., Triazolopyrimidines)Pd₂(dba)₃, BINAP/XPhos

Precursor in Advanced Organic Syntheses

Beyond the construction of fused rings, this compound serves as a pivotal precursor for introducing a wide array of substituents at the 5-position, which is crucial for tuning the electronic and steric properties of the final molecule. This capability is fundamental in multi-step syntheses of complex target molecules.

The Suzuki-Miyaura coupling is a primary tool for this purpose, allowing for the introduction of various aryl and heteroaryl groups. The reaction is known for its high tolerance of functional groups and generally provides good to excellent yields nih.govrsc.orgmdpi.com. For example, coupling this compound with different arylboronic acids can generate a library of 5-aryl-imidazo[1,2-c]pyrimidines, which can then be carried forward in a synthetic sequence.

Similarly, the Buchwald-Hartwig amination is extensively used to synthesize C-N bonds by coupling aryl halides with a broad range of primary and secondary amines wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov. This allows for the direct installation of diverse amino groups at the C5-position, a common structural motif in biologically active compounds. The reaction's scope has been significantly expanded through the development of specialized ligands, enabling the coupling of even challenging substrates under mild conditions.

The versatility of the bromo group also allows for its conversion into other functionalities. For instance, lithium-halogen exchange can convert the C-Br bond into a C-Li bond, which can then react with various electrophiles to introduce a wide range of substituents. This approach is used, for example, in the synthesis of pyrimidylboronic acids from their corresponding bromopyrimidines rsc.org.

The following table details common transformations where this compound can serve as a precursor.

ReactionReagentsProduct Type
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, Base5-Aryl/Heteroaryl-imidazo[1,2-c]pyrimidines
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, Base, Ligand5-(Amino)-imidazo[1,2-c]pyrimidines
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base5-Alkynyl-imidazo[1,2-c]pyrimidines
Stille CouplingOrganostannane, Pd catalyst5-Aryl/Alkenyl-imidazo[1,2-c]pyrimidines
Lithium-Halogen Exchangen-BuLi, then Electrophile (E+)5-E-imidazo[1,2-c]pyrimidines

Foundation for Medicinal Chemistry and Drug Discovery Programs

The imidazo[1,2-c]pyrimidine scaffold and its isomers are privileged structures in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties google.comnih.gov. The ability to readily functionalize this core structure is essential for systematic structure-activity relationship (SAR) studies in drug discovery.

This compound, and closely related bromo-pyrimidines, serve as foundational building blocks in this context. They provide a reactive handle to explore the chemical space around the core scaffold, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

A prominent example of this strategy is found in the development of inhibitors for the Polycomb Repressive Complex 2 (PRC2), a target in oncology. Patent literature describes the synthesis of substituted imidazo[1,2-c]pyrimidines as potent PRC2 inhibitors for the treatment of cancer google.com. The synthetic routes often start with a functionalized bromo-pyrimidine, which undergoes a series of reactions, including cross-coupling, to build the final complex molecule. This highlights the critical role of bromo-pyrimidine intermediates as the starting point for drug discovery programs targeting epigenetic modulators google.com.

Furthermore, the broader class of fused pyrimidines has been extensively investigated for the development of kinase inhibitors nih.govnih.govacs.org. Many kinase inhibitor drugs feature a heterocyclic core that makes key hydrogen bond interactions in the ATP-binding site of the kinase. The imidazo[1,2-c]pyrimidine scaffold can serve as such a core, and the C5-position is a crucial vector for introducing substituents that can target specific regions of the kinase, thereby conferring potency and selectivity. The synthesis of libraries of potential kinase inhibitors often begins with a versatile intermediate like a bromo-substituted heterocycle to enable rapid diversification nih.gov.

The table below outlines therapeutic areas where the imidazo[1,2-c]pyrimidine scaffold, accessible from its 5-bromo derivative, is of significant interest.

Therapeutic AreaTarget Class (Example)Role of 5-Bromo Intermediate
OncologyKinase Inhibitors (e.g., Bcr/Abl, Mps1)Precursor for synthesizing libraries of substituted analogs to optimize kinase selectivity and potency nih.govacs.org.
OncologyEpigenetic Modulators (e.g., PRC2)Foundational building block for the synthesis of complex inhibitors targeting protein-protein interactions google.com.
Infectious DiseasesAntiviral, Antibacterial AgentsCore scaffold for generating novel derivatives with improved antimicrobial activity jst.go.jp.
Central Nervous SystemReceptor ModulatorsStarting material for analogs targeting CNS receptors.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The imidazo[1,2-c]pyrimidine (B1242154) core is a highly versatile scaffold recognized for its broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties. nih.gov A pivotal achievement in the field is the identification of imidazo[1,2-c]pyrimidine derivatives as potent and selective inhibitors of Syk family kinases, such as Spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70kDa (ZAP-70). nih.gov These kinases are crucial for B-cell and T-cell activation, making their inhibitors valuable therapeutic candidates for allergic and autoimmune diseases. nih.gov

Specifically, research has demonstrated that certain imidazo[1,2-c]pyrimidine derivatives exhibit strong inhibitory activity against these kinases in vitro and show oral efficacy in animal models. nih.gov The adaptable structure of the imidazopyrimidine ring allows for extensive modifications to optimize pharmacological effects through structure-activity relationship (SAR) studies. nih.gov The introduction of a bromine atom at the 5-position, creating 5-Bromoimidazo[1,2-c]pyrimidine, provides a key "handle" for further chemical diversification, enabling the synthesis of libraries of compounds for biological screening. While much of the published research focuses on the broader imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-c]pyrimidine classes, the principles and findings are directly applicable to the bromo-substituted variant. For instance, studies on related imidazopyrimidines have identified compounds with significant cytotoxic activity against various human cancer cell lines. nih.gov

Emerging Synthetic Challenges and Opportunities in Imidazopyrimidine Chemistry

The synthesis of imidazo[1,2-c]pyrimidines and their derivatives, while established, presents ongoing challenges and opportunities for innovation. The most traditional method is a Hantzsch-type cyclo-condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. researchgate.net A primary challenge in this and other synthetic routes is achieving regioselectivity, especially when creating polysubstituted derivatives.

Emerging opportunities lie in the development of more efficient and environmentally friendly synthetic methodologies. mdpi.com Key areas of innovation include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, increases yields, and often leads to purer products by ensuring uniform heating. nih.govbio-conferences.orgnih.gov It is considered a green chemistry approach as it can diminish by-product formation. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs, where multiple starting materials react to form a complex product, are highly sought after for their efficiency and atom economy. bio-conferences.orgdergipark.org.trrsc.org These reactions streamline synthesis by reducing the number of intermediate purification steps.

Novel Catalysis: The use of catalysts like alumina (B75360) (Al2O3) under solvent-free conditions or gold nanoparticles represents a move toward greener and more effective synthesis. mdpi.comnih.gov Transition-metal-free reactions are also being developed to construct the imidazo[1,2-a]pyridine (B132010) core, offering a facile approach for forming multiple chemical bonds in one process. acs.org

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more concise and efficient. rsc.org

The 5-bromo substituent is particularly valuable as it serves as a versatile precursor for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of functional groups to explore the chemical space and optimize biological activity.

Advanced Computational Applications in Scaffold Design and Optimization

Computational chemistry is a cornerstone of modern drug discovery, and its application to the imidazopyrimidine scaffold is crucial for designing and optimizing new drug candidates. nih.gov

Key computational techniques employed include:

Molecular Docking: This method predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov For imidazopyrimidine derivatives, docking studies have been used to investigate binding modes with microbial targets, protein kinases, and proteins involved in viral entry, providing insights into the interactions that drive potency. nih.govnih.govnih.gov

ADMET/Drug-Likeness Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.govnih.gov These predictions help identify candidates with favorable pharmacokinetic profiles early in the discovery process, ensuring they have drug-like characteristics, such as compliance with Lipinski's Rule of Five. nih.govnih.gov

Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) are used to determine electronic properties such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). nih.gov This information helps in understanding the reactivity and interaction potential of the molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, validating the stability of binding modes predicted by docking and offering a more detailed picture of the molecular interactions over time. nih.gov

These computational approaches allow for the rational design of new derivatives, such as those of this compound, by prioritizing the synthesis of compounds with the highest predicted affinity and best drug-like properties. nih.govnih.gov

Computational MethodApplication in Imidazopyrimidine ResearchReference
Molecular DockingPredicting binding affinity and mode with targets like hACE2, spike protein, and microbial enzymes. nih.govnih.govnih.gov
ADMET PredictionEvaluating drug-likeness and pharmacokinetic safety profiles. nih.govnih.govnih.gov
Density Functional Theory (DFT)Calculating electronic properties (FMO, MEP) to understand molecular reactivity. nih.gov
Molecular Dynamics (MD)Confirming the stability of ligand-protein complexes over time. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action

While imidazopyrimidines are well-known as kinase inhibitors and anticancer agents, research is expanding to uncover novel biological targets. nih.govnih.gov The structural similarity of the imidazopyrimidine scaffold to natural purines suggests it can interact with a wide range of biological macromolecules. researchgate.netnih.gov

Emerging areas of investigation include:

Antiviral Agents: Derivatives have been tested against a wide range of viruses, including SARS-CoV-2, HIV, and Hepatitis C. nih.govnih.gov Some compounds have shown potential as dual inhibitors of proteins essential for viral entry into human cells. nih.gov

Antimicrobial and Antifungal Agents: New series of imidazopyrimidines have demonstrated broad-spectrum activity against pathogenic bacteria (Gram-positive and Gram-negative) and fungi. nih.govdergipark.org.trnih.gov Some have also shown efficacy in inhibiting biofilm formation, a key factor in chronic infections. nih.gov

Targeting KRAS Mutations: Using a scaffold hopping strategy, imidazo[1,2-a]pyridine has been utilized as a core to develop covalent inhibitors targeting the KRAS G12C mutation, a common driver in intractable cancers. rsc.org

GABA Receptor Agonists: Certain imidazopyrimidine derivatives have been investigated as selective agonists for GABA-A receptors, with potential applications in treating anxiety and other central nervous system disorders. dergipark.org.trresearchgate.net

The 5-bromo-imidazo[1,2-c]pyrimidine scaffold is an ideal starting point for exploring these novel targets, as the bromine atom facilitates the synthesis of diverse analogues needed for probing these new biological functions.

Future Perspectives for Sustainable Chemical Approaches in Imidazopyrimidine Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to create processes that are efficient, safe, and environmentally benign. mdpi.com For imidazopyrimidine synthesis, this represents a significant area of future research.

Key future perspectives include:

Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents is a primary goal. nih.govbio-conferences.org The development of reactions that can be performed without a solvent (e.g., using microwave irradiation) or in water significantly reduces environmental impact. nih.govbio-conferences.org

Use of Greener Catalysts: The design of reusable, non-toxic catalysts, such as supported gold nanoparticles or simple metal oxides like Al2O3, is a promising alternative to traditional, often hazardous, reagents. mdpi.comnih.gov

Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient technology that dramatically shortens reaction times from hours to minutes, thereby saving energy and increasing throughput. bio-conferences.orgnih.gov

Atom Economy: The continued development of one-pot, multicomponent reactions is crucial for maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. rsc.org

By embracing these sustainable approaches, the synthesis of this compound and related compounds can become more cost-effective, scalable, and environmentally responsible, facilitating their development from laboratory-scale research to potential large-scale production. mdpi.com

Q & A

Q. How can synthetic routes for 5-bromoimidazo[1,2-c]pyrimidine be optimized for regioselectivity?

Regioselectivity in functionalizing this compound is influenced by kinetic vs. thermodynamic control. Kinetic preference favors substitution at the C7 position due to enhanced resonance stabilization, while thermodynamically stable products form at C4. To optimize regioselectivity:

  • Use single-crystal X-ray diffraction for unambiguous structural confirmation, as NMR may not resolve positional isomers (e.g., C5 vs. C7 substitution) .
  • Apply flow synthesis techniques (e.g., triphosgene-mediated reactions) to stabilize reactive intermediates and achieve high-purity products (>95% by ¹H-NMR) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C-NMR spectroscopy : Assign peaks using DEPT-135, COSY, HSQC, and HMBC experiments to resolve overlapping signals in aromatic/heterocyclic systems .
  • HRMS and X-ray crystallography : Essential for confirming molecular weight and regiochemistry, especially when synthesizing enantiomers or resolving ambiguous NMR data .
  • IR spectroscopy : Monitor functional group transformations (e.g., C-Br stretching at ~500–600 cm⁻¹) .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Hazard mitigation : Use flow chemistry to minimize exposure to hazardous intermediates (e.g., ethyl isocyanoacetate) .
  • Storage : Store derivatives in inert, anhydrous conditions to prevent hydrolysis of the bromo-substituent. Refer to GHS hazard codes (H315, H319, H335) for handling guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the "halogen dance" phenomenon during functionalization?

The halogen dance involves bromine migration under acidic or thermal conditions, enabling access to otherwise inaccessible substitution patterns. Proposed mechanisms include:

  • Acid-catalyzed dehalogenation-rehalogenation sequences, as observed in pyrrolo[1,2-c]pyrimidine scaffolds .
  • Computational validation via DFT studies to map energy barriers and transition states .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Chiral auxiliaries : Use (R)- or (S)-piperidin-3-yl-indole residues to induce asymmetry during multi-step syntheses .
  • Analytical validation : Combine chiral HPLC with ¹H-NMR (e.g., NOESY) to confirm enantiopurity and assign absolute configurations .

Q. What computational methods predict reactivity and regioselectivity in SEAr reactions?

  • DFT calculations : Model electron density maps (e.g., Fukui indices) to identify nucleophilic sites (C5/C7) and predict substitution patterns .
  • Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., 5-HT1A receptors) .

Q. How do researchers reconcile contradictory data between kinetic and thermodynamic product distributions?

  • Time-resolved studies : Monitor reaction progress via in situ IR or LC-MS to track intermediate formation .
  • Temperature modulation : Lower temperatures favor kinetic products (C7 substitution), while prolonged heating shifts equilibrium toward thermodynamic products (C5 substitution) .

Q. What methodologies assess the biological activity of this compound derivatives?

  • In vitro assays : Radioligand binding studies (e.g., 5-HT1A and SERT targets) using tritiated ligands to quantify IC₅₀ values .
  • In vivo models : Evaluate antidepressant potential in rodent behavioral tests (e.g., forced swim test) after metabolic stability profiling .
  • Antimycobacterial screening : Test against Mycobacterium tuberculosis H37Rv strains to identify sub-micromolar inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.